N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide
Description
N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with two distinct functional groups: a cyclopropylformamido ethyl chain at the N-position and a 2-methylpropanamido group at the para position of the aromatic ring.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)15(21)20-14-7-5-13(6-8-14)17(23)19-10-9-18-16(22)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,22)(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQIIIVFVVYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C15H22N4O2
- Molecular Weight : 290.36 g/mol
The compound features a benzamide structure with substituents that include cyclopropyl and propanamide groups, which are hypothesized to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 290.36 g/mol |
| CAS Number | [Pending] |
The biological activity of this compound is primarily associated with its interaction with various molecular targets involved in cell signaling and apoptosis. Preliminary studies suggest that the compound may exhibit pro-apoptotic effects, enhancing the sensitivity of cancer cells to chemotherapeutic agents.
Case Study: Cancer Cell Lines
In a study focusing on the sensitizing effects of this compound in human medullary thyroid carcinoma (TT cell line), it was found that:
- The compound increased the pro-apoptotic effects of staurosporine.
- It reduced mitochondrial membrane potential (MMP) activation, indicating its role in promoting apoptosis in resistant cancer cells .
Antitumor Activity
Research indicates that compounds similar to this compound may be effective in combination therapies for cancer treatment. For instance, one study highlighted that a related compound enhanced the effectiveness of chemotherapeutic drugs while potentially allowing for reduced dosages .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Pro-apoptotic | Enhances apoptosis in cancer cell lines |
| Chemosensitization | Increases sensitivity to chemotherapeutic agents |
| Antitumor Potential | May reduce effective doses of chemotherapy |
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways, particularly through mitochondrial pathways.
Comparison with Similar Compounds
Key Structural Features:
Observations:
- The 2-methylpropanamido substituent at the para position may sterically hinder interactions with hydrophobic protein pockets, contrasting with the smaller methoxy or iodo groups in other analogs .
Pharmacological Comparison
Binding Affinity and Selectivity:
Notes:
- *Direct binding data for this compound is unavailable in the provided evidence. Its affinity is inferred from structural analogs.
- The piperidinyl side chain in [125I]PIMBA contributes to high sigma-1 receptor affinity (Kd = 5.80 nM), whereas the cyclopropylformamido group in the target compound may alter binding kinetics due to differences in hydrophobicity and steric bulk .
Therapeutic Potential
- Prostate Cancer: Radioiodinated benzamides like [125I]PIMBA exhibit rapid tumor uptake and retention in DU-145 xenografts, with nonradioactive analogs showing dose-dependent inhibition of prostate cancer cell colony formation . The target compound’s 2-methylpropanamido group may enhance metabolic stability compared to iodinated analogs.
- Molecular Docking Insights : Glide XP scoring () suggests that hydrophobic enclosure and hydrogen-bonding motifs critical for sigma receptor binding may be modulated by the target compound’s substituents, though computational validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
